Ethyl 2-chloro-4-isopropylnicotinate Ethyl 2-chloro-4-isopropylnicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15735567
InChI: InChI=1S/C11H14ClNO2/c1-4-15-11(14)9-8(7(2)3)5-6-13-10(9)12/h5-7H,4H2,1-3H3
SMILES:
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol

Ethyl 2-chloro-4-isopropylnicotinate

CAS No.:

Cat. No.: VC15735567

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-chloro-4-isopropylnicotinate -

Specification

Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
IUPAC Name ethyl 2-chloro-4-propan-2-ylpyridine-3-carboxylate
Standard InChI InChI=1S/C11H14ClNO2/c1-4-15-11(14)9-8(7(2)3)5-6-13-10(9)12/h5-7H,4H2,1-3H3
Standard InChI Key XPYYYOVAUBSEDR-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C=CN=C1Cl)C(C)C

Introduction

Ethyl 2-chloro-4-isopropylnicotinate is a synthetic organic compound belonging to the nicotinate family. It is characterized by its specific chemical structure, which includes a pyridine ring with a chlorine atom at the 2-position, an isopropyl group at the 4-position, and an ethyl ester group attached to the carboxyl group at the 3-position. This compound is of interest in various chemical and biological applications due to its unique properties.

Synthesis and Preparation

The synthesis of Ethyl 2-chloro-4-isopropylnicotinate typically involves multi-step organic reactions. Although specific synthesis protocols for this compound are not widely detailed in the available literature, similar compounds in the nicotinate family often involve reactions such as esterification, halogenation, and alkylation to introduce the necessary functional groups.

Biological and Chemical Applications

While specific biological or chemical applications of Ethyl 2-chloro-4-isopropylnicotinate are not extensively documented, compounds within the nicotinate family are often explored for their potential in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The presence of a chlorine atom and an isopropyl group could influence its reactivity and interaction with biological targets.

Research Findings and Future Directions

Given the limited specific research on Ethyl 2-chloro-4-isopropylnicotinate, future studies could focus on its synthesis optimization, biological activity screening, and potential applications in various fields. The compound's structural features suggest it might be useful in developing new chemical entities with specific biological activities.

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